molecular formula C16H31NO3 B8531336 N-{4-[(Oxan-2-yl)oxy]nonyl}acetamide CAS No. 54460-23-0

N-{4-[(Oxan-2-yl)oxy]nonyl}acetamide

Cat. No.: B8531336
CAS No.: 54460-23-0
M. Wt: 285.42 g/mol
InChI Key: UCKHVDPZUNYGHL-UHFFFAOYSA-N
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Description

N-{4-[(Oxan-2-yl)oxy]nonyl}acetamide is a synthetic organic compound featuring an acetamide group linked to a hydrocarbon chain modified with a tetrahydropyranyl (oxan-2-yl) ether moiety. This specific molecular architecture, combining lipophilic and hydrophilic regions, makes it a compound of interest in several exploratory research fields. The acetamide functional group is a common pharmacophore in medicinal chemistry, often investigated for its role in molecular recognition and biological activity . The long alkyl chain and the tetrahydropyranyl group can influence the compound's overall lipophilicity and metabolic stability, which are key parameters in the design and development of new chemical entities. Researchers may utilize this compound as a building block or intermediate in synthetic organic chemistry, particularly in constructing more complex molecules with potential biological activity. Its structure suggests potential applicability in foundational studies aimed at understanding the relationship between molecular structure, physicochemical properties, and biological interactions. As a research chemical, it serves as a valuable tool for probing biochemical pathways or as a precursor in the synthesis of specialized compounds for various investigative applications. This product is strictly for research purposes in a controlled laboratory setting.

Properties

CAS No.

54460-23-0

Molecular Formula

C16H31NO3

Molecular Weight

285.42 g/mol

IUPAC Name

N-[4-(oxan-2-yloxy)nonyl]acetamide

InChI

InChI=1S/C16H31NO3/c1-3-4-5-9-15(10-8-12-17-14(2)18)20-16-11-6-7-13-19-16/h15-16H,3-13H2,1-2H3,(H,17,18)

InChI Key

UCKHVDPZUNYGHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCNC(=O)C)OC1CCCCO1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related acetamide derivatives and their distinguishing features:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield (%) Biological Activity (if reported) Reference
N-{4-[(Oxan-2-yl)oxy]nonyl}acetamide (Target) 4-(Oxan-2-yl)oxy-nonyl chain C₁₆H₂₉NO₃ 283.4 (calculated) N/A Hypothetical: MMP inhibition potential
N-(2-Benzyl-isoindol-5-yl)-2-{4-[(9-hydroxynonyl)oxy]phenyl}acetamide (13i) 9-Hydroxynonyloxy-phenyl, benzyl-isoindole C₃₃H₃₆N₂O₅ 552.65 30% MMP-7/-13 inhibition
N-[4-(Oxirane-2-ylmethoxy)phenyl]acetamide 4-(Epoxide-methoxy)phenyl C₁₁H₁₃NO₃ 207.23 N/A Not reported; epoxy group may enhance reactivity
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide 4-Acetylphenoxy, o-tolyl C₁₇H₁₇NO₃ 283.32 N/A Laboratory chemical; acute toxicity (H302)
N-[4-Chloro-2-nitrophenyl]-N-(methylsulfonyl)acetamide 4-Chloro-2-nitrophenyl, methylsulfonyl C₉H₉ClN₂O₅S 292.70 N/A Intermediate for heterocyclic synthesis
Key Observations:

Alkyl Chain Length and Hydrophobicity: Compounds like 13i (C9 chain) and its analogs (13b–13j) demonstrate that increasing alkyl chain length correlates with higher molecular weight and altered solubility profiles. The target compound’s nonyl chain may enhance lipophilicity compared to shorter-chain analogs .

Oxygen-Containing Functional Groups : The oxan-2-yl ether in the target compound contrasts with epoxide (in ) or hydroxyalkoxy groups (in ). These groups influence reactivity and metabolic stability; for example, epoxides are electrophilic, while ethers like oxan-2-yl are more stable.

Biological Activity : Hydroxyalkoxy-phenylacetamides (e.g., 13i) show dual MMP-7/-13 inhibitory activity, suggesting that the target compound’s acetamide core and alkyl chain may confer similar enzymatic interactions .

Preparation Methods

Route 1: Sequential Etherification and Acetylation

Step 1: Synthesis of 4-(Oxan-2-yloxy)nonan-1-ol

  • Starting material : 4-Nonenol (nonan-4-ol).

  • Etherification : React with 3,4-dihydro-2H-pyran under acidic catalysis (e.g., pyridinium p-toluenesulfonate [PPTS]) to form the THP-protected alcohol.

    Nonan-4-ol+DihydropyranPPTS, CH2Cl24-(Oxan-2-yloxy)nonan-1-ol\text{Nonan-4-ol} + \text{Dihydropyran} \xrightarrow{\text{PPTS, CH}_2\text{Cl}_2} \text{4-(Oxan-2-yloxy)nonan-1-ol}
  • Yield : ~85–90% (estimated from analogous THP protections).

Step 2: Conversion to 4-(Oxan-2-yloxy)nonan-1-amine

  • Mitsunobu Reaction : Treat with phthalimide under Mitsunobu conditions (DIAD, PPh3_3) to install a protected amine, followed by hydrazine deprotection.

    4-(Oxan-2-yloxy)nonan-1-olPhthalimide, DIAD, PPh3Phth-protected amineNH2NH24-(Oxan-2-yloxy)nonan-1-amine\text{4-(Oxan-2-yloxy)nonan-1-ol} \xrightarrow{\text{Phthalimide, DIAD, PPh}_3} \text{Phth-protected amine} \xrightarrow{\text{NH}_2\text{NH}_2} \text{4-(Oxan-2-yloxy)nonan-1-amine}
  • Yield : ~70–75% (based on patent methodologies).

Step 3: Acetylation to Form Target Compound

  • Reagents : Acetic anhydride in tetrahydrofuran (THF) at 60°C.

    4-(Oxan-2-yloxy)nonan-1-amine+(CH3CO)2OTHF, 60°CN-4-[(Oxan-2-yl)oxy]nonylacetamide\text{4-(Oxan-2-yloxy)nonan-1-amine} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{THF, 60°C}} \text{this compound}
  • Yield : ~80% (extrapolated from similar acetylation reactions).

Table 1: Summary of Route 1 Reaction Conditions

StepReactionReagents/ConditionsYield (%)
1THP protectionDihydropyran, PPTS, CH2_2Cl2_285–90
2Mitsunobu aminationPhthalimide, DIAD, PPh3_370–75
3AcetylationAcetic anhydride, THF, 60°C80

Route 2: Reductive Amination Pathway

Step 1: Preparation of 4-(Oxan-2-yloxy)nonanal

  • Oxidation : Treat 4-(oxan-2-yloxy)nonan-1-ol with pyridinium chlorochromate (PCC) in dichloromethane.

    4-(Oxan-2-yloxy)nonan-1-olPCC, CH2Cl24-(Oxan-2-yloxy)nonanal\text{4-(Oxan-2-yloxy)nonan-1-ol} \xrightarrow{\text{PCC, CH}_2\text{Cl}_2} \text{4-(Oxan-2-yloxy)nonanal}
  • Yield : ~80–85%.

Step 2: Reductive Amination

  • Reagents : Ammonium acetate and sodium cyanoborohydride in methanol.

    4-(Oxan-2-yloxy)nonanal+NH4OAcNaBH3CN, MeOH4-(Oxan-2-yloxy)nonan-1-amine\text{4-(Oxan-2-yloxy)nonanal} + \text{NH}_4\text{OAc} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{4-(Oxan-2-yloxy)nonan-1-amine}
  • Yield : ~65–70%.

Step 3: Acetylation (Same as Route 1).

Table 2: Comparative Efficiency of Synthetic Routes

ParameterRoute 1Route 2
Total yield (%)48–5442–47
Purification complexityModerateHigh
ScalabilityHighModerate

Optimization of Critical Reaction Parameters

Etherification Catalysis

  • Acid choice : PPTS outperforms HCl or H2_2SO4_4 in minimizing side reactions (e.g., elimination).

  • Solvent : Anhydrous CH2_2Cl2_2 ensures rapid THP protection without hydrolytic decomposition.

Acetylation Kinetics

  • Temperature : 60°C optimizes reaction rate while avoiding THP deprotection.

  • Solvent effects : THF enhances reagent solubility compared to DMF or DMSO.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 4.55 (t, J = 3.1 Hz, 1H, THP-O), 3.85–3.40 (m, 4H, THP ring), 3.25 (t, 2H, NCH2_2), 2.02 (s, 3H, COCH3_3).

  • IR (KBr) : 1645 cm1^{-1} (C=O stretch), 1120 cm1^{-1} (C-O-C ether).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, 70:30 MeOH:H2_2O, 1.0 mL/min).

Applications and Derivatives

While this compound itself lacks direct therapeutic applications, its structural motifs align with patented kinase inhibitors and prodrug intermediates. For example:

  • Analogous acetamides serve as c-Kit kinase inhibitors in oncology.

  • THP-protected amines are precursors in PDE9-targeted therapies .

Q & A

Q. Basic

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (OSHA/PEL standards) .
  • Emergency measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to confirm specificity .
  • Analytical cross-check : Use LC-MS to verify compound integrity and rule out degradation products .
  • Mechanistic studies : Employ siRNA knockdown or CRISPR to identify off-target effects .

What advanced techniques are recommended for structural elucidation?

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR to confirm acetamide backbone and oxan-2-yl substitution patterns .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₆H₂₉NO₄) .

How can computational modeling improve structure-activity relationship (SAR) studies?

Q. Advanced

  • Docking simulations : Use AutoDock Vina to predict binding affinities for targets like cyclooxygenase-2 (COX-2) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS) .
  • QSAR models : Corrogate electronic parameters (e.g., Hammett constants) with anti-inflammatory activity .

What methodologies ensure purity and stability during storage?

Q. Basic

  • Chromatographic purification : Flash chromatography with gradients of ethyl acetate/hexane .
  • Stability testing : Store at 2–8°C under argon to prevent hydrolysis/oxidation .
  • Degradation profiling : Accelerated aging studies (40°C/75% RH) with HPLC monitoring .

How do in vitro and in vivo pharmacokinetic profiles differ for this compound?

Q. Advanced

  • In vitro : Assess metabolic stability using liver microsomes (e.g., CYP450 inhibition assays) .
  • In vivo : Conduct bioavailability studies in rodent models with plasma LC-MS quantification .
  • Toxicity screening : Measure ALT/AST levels to evaluate hepatotoxicity .

What strategies are effective for designing analogs with enhanced potency?

Q. Advanced

  • Bioisosteric replacement : Substitute oxan-2-yl with morpholine or piperazine rings to modulate solubility .
  • Fragment-based design : Use crystallographic data to optimize hydrogen-bonding interactions .
  • Click chemistry : Introduce triazole linkages via Cu(I)-catalyzed azide-alkyne cycloaddition .

How can researchers validate target engagement in cellular assays?

Q. Advanced

  • Cellular thermal shift assay (CETSA) : Monitor protein-ligand complex stability under thermal stress .
  • BRET/FRET : Quantify real-time interactions with fluorescently tagged receptors .
  • RNA-seq : Identify downstream gene expression changes post-treatment .

What are the best practices for reporting conflicting spectral data in publications?

Q. Advanced

  • Reproducibility checks : Share raw NMR/Fourier-transform data in supplementary materials .
  • Error analysis : Quantify signal-to-noise ratios and solvent artifact contributions .
  • Peer validation : Collaborate with independent labs to cross-verify assignments .

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